Formononetin

Catalog No.
S528344
CAS No.
485-72-3
M.F
C16H12O4
M. Wt
268.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Formononetin

CAS Number

485-72-3

Product Name

Formononetin

IUPAC Name

7-hydroxy-3-(4-methoxyphenyl)chromen-4-one

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

InChI

InChI=1S/C16H12O4/c1-19-12-5-2-10(3-6-12)14-9-20-15-8-11(17)4-7-13(15)16(14)18/h2-9,17H,1H3

InChI Key

HKQYGTCOTHHOMP-UHFFFAOYSA-N

SMILES

O=C1C(C2=CC=C(OC)C=C2)=COC3=CC(O)=CC=C13

Solubility

Soluble in DMSO

Synonyms

Biochanin B; Formononetol Formononetin; Formononetin; NSC 93360; NSC93360; NSC-93360

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O

Description

The exact mass of the compound Formononetin is 268.0736 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93360. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Isoflavones - Supplementary Records. It belongs to the ontological category of 7-hydroxyisoflavones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Isoflavonoids [PK1205]. However, this does not mean our product can be used or applied in the same or a similar way.

Formononetin is a naturally occurring isoflavone found in various plants, most abundantly in red clover (Trifolium pratense) []. Scientific research into formononetin explores its potential health benefits and biological activities. Here's a breakdown of key areas of investigation:

Phytoestrogenic Effects

Formononetin exhibits weak estrogenic and antiestrogenic properties. It can bind to estrogen receptors, potentially influencing hormone-related functions []. Research explores its use in alleviating menopausal symptoms like hot flashes, although more studies are needed for conclusive evidence [].

Bone Health

Some studies suggest formononetin might promote bone formation and improve bone mineral density. This is particularly interesting for postmenopausal women at risk of osteoporosis, but further research is necessary to confirm these findings [].

Cardiovascular Health

Formononetin's antioxidant properties are being investigated for their potential role in cardiovascular health. Studies suggest it might help lower LDL ("bad") cholesterol and improve blood vessel function, but more research is needed to understand its effectiveness [].

Other Potential Applications

Preliminary research explores formononetin's possible effects in various areas, including:

  • Cognitive function: Studies suggest it might improve memory and learning, but more research is needed [].
  • Cancer: Some studies suggest it might have anti-cancer properties, but more research is needed to understand its mechanisms [].

Formononetin is an O-methylated isoflavone, classified under the broader category of phytoestrogens. Its chemical formula is C16H12O4C_{16}H_{12}O_{4}, and it is primarily found in various leguminous plants, particularly red clover (Trifolium pratense) and the Chinese herb Astragalus membranaceus . This compound exhibits a unique structure characterized by a methoxy group at the 4-position of the benzene ring, which differentiates it from other isoflavones . Formononetin plays a significant role in plant defense mechanisms and is involved in the biosynthesis of phytoalexins, compounds that help plants resist pathogens .

Formononetin's mechanism of action is still under investigation. However, its potential health effects are likely due to its estrogenic and antioxidant properties [, ].

  • Estrogenic effects: Due to its structural similarity to estrogen, formononetin might weakly bind to estrogen receptors, potentially influencing hormone-related functions [].
  • Antioxidant effects: Formononetin's structure allows it to scavenge free radicals, potentially protecting cells from oxidative damage [].
Typical of isoflavones. It can undergo methylation, oxidation, and reduction reactions. Notably, it can be synthesized from daidzein through the action of specific O-methyltransferases found in various plants . The compound can also be metabolized by cytochrome P450 enzymes in humans, leading to its conversion into daidzein and subsequently into equol, both of which retain biological activity .

Formononetin has garnered attention for its diverse biological activities. It exhibits anticancer properties, influencing multiple signaling pathways to induce apoptosis and inhibit cell proliferation in various cancer cell lines . Additionally, it possesses anti-inflammatory and antioxidant effects, which have been linked to its ability to inhibit mast cell degranulation and reduce allergic responses . Formononetin also promotes angiogenesis and modulates immune responses by affecting immunoglobulin E levels .

The synthesis of formononetin can be achieved through both natural extraction from plant sources and chemical synthesis. Natural extraction often yields low concentrations due to the limited availability of the compound in raw materials. Therefore, synthetic methods have been developed to improve yield and efficiency. One notable method involves microwave-assisted synthesis, which significantly enhances reaction rates and yields compared to traditional methods . This approach allows for the production of formononetin using cost-effective materials, facilitating further pharmacological studies.

Formononetin has potential applications in various fields including:

  • Pharmaceuticals: Due to its anticancer properties, it is being investigated for use in cancer therapies.
  • Nutraceuticals: As a phytoestrogen, it may be used in dietary supplements aimed at alleviating menopausal symptoms and promoting bone health.
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing oxidative stress on the skin .

Research indicates that formononetin interacts with various biological systems. It has been shown to modulate mast cell activation through inhibition of immunoglobulin E-mediated responses, suggesting its potential as an anti-allergic agent . Furthermore, it may influence drug metabolism by interacting with cytochrome P450 enzymes, potentially affecting the pharmacokinetics of other drugs . Studies have also highlighted its interactions with several medications, indicating that caution should be exercised when co-administering these substances .

Formononetin shares structural similarities with several other isoflavones. Below is a comparison with some notable compounds:

Compound NameChemical StructureUnique Features
DaidzeinC₁₅H₁₀O₄Precursor to formononetin; lacks methoxy group.
GenisteinC₁₅H₁₀O₄Known for strong anticancer effects; more potent than formononetin in some studies.
OnoninC₂₁H₂₄O₉Glycoside form of formononetin; exhibits similar biological activities but differs in solubility and absorption.
Biochanin AC₁₅H₁₂O₄Methylated derivative of genistein; shows similar estrogenic activity.

Formononetin's unique methoxy substitution at position 4 distinguishes it from these compounds, influencing its specific biological activities and pharmacological properties.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

268.07355886 g/mol

Monoisotopic Mass

268.07355886 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Melting Point

256 - 258 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

295DQC67BJ

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Phytoestrogens

Pictograms

Irritant

Irritant

Other CAS

485-72-3

Metabolism Metabolites

Formononetin has known human metabolites that include (2S,3S,4S,5R)-3,4,5-trihydroxy-6-[3-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid and Daidzein.

Wikipedia

Formononetin
Gastrodin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Isoflavonoids [PK1205]

Dates

Modify: 2023-08-15
1: Li S, Dang Y, Zhou X, Huang B, Huang X, Zhang Z, Kwan YW, Chan SW, Leung GP, Lee SM, Hoi MP. Formononetin promotes angiogenesis through the estrogen receptor alpha-enhanced ROCK pathway. Sci Rep. 2015 Nov 16;5:16815. doi: 10.1038/srep16815. PubMed PMID: 26568398; PubMed Central PMCID: PMC4645220.
2: Wu XY, Xu H, Wu ZF, Chen C, Liu JY, Wu GN, Yao XQ, Liu FK, Li G, Shen L. Formononetin, a novel FGFR2 inhibitor, potently inhibits angiogenesis and tumor growth in preclinical models. Oncotarget. 2015 Dec 29;6(42):44563-78. doi: 10.18632/oncotarget.6310. PubMed PMID: 26575424; PubMed Central PMCID: PMC4792576.
3: Wang H, Zhang D, Ge M, Li Z, Jiang J, Li Y. Formononetin inhibits enterovirus 71 replication by regulating COX- 2/PGE₂ expression. Virol J. 2015 Mar 1;12:35. doi: 10.1186/s12985-015-0264-x. PubMed PMID: 25890183; PubMed Central PMCID: PMC4351682.
4: Lima Cavendish R, de Souza Santos J, Belo Neto R, Oliveira Paixão A, Valéria Oliveira J, Divino de Araujo E, Berretta E Silva AA, Maria Thomazzi S, Cordeiro Cardoso J, Zanardo Gomes M. Antinociceptive and anti-inflammatory effects of Brazilian red propolis extract and formononetin in rodents. J Ethnopharmacol. 2015 Sep 15;173:127-33. doi: 10.1016/j.jep.2015.07.022. Epub 2015 Jul 17. PubMed PMID: 26192808.
5: Zhou R, Xu L, Ye M, Liao M, Du H, Chen H. Formononetin inhibits migration and invasion of MDA-MB-231 and 4T1 breast cancer cells by suppressing MMP-2 and MMP-9 through PI3K/AKT signaling pathways. Horm Metab Res. 2014 Oct;46(11):753-60. doi: 10.1055/s-0034-1376977. Epub 2014 Jun 30. PubMed PMID: 24977660.
6: Hu W, Xiao Z. Formononetin induces apoptosis of human osteosarcoma cell line U2OS by regulating the expression of Bcl-2, Bax and MiR-375 in vitro and in vivo. Cell Physiol Biochem. 2015;37(3):933-9. doi: 10.1159/000430220. Epub 2015 Sep 18. PubMed PMID: 26381132.
7: Li T, Zhao X, Mo Z, Huang W, Yan H, Ling Z, Ye Y. Formononetin promotes cell cycle arrest via downregulation of Akt/Cyclin D1/CDK4 in human prostate cancer cells. Cell Physiol Biochem. 2014;34(4):1351-8. doi: 10.1159/000366342. Epub 2014 Oct 2. PubMed PMID: 25301361.
8: Liu Q, Sun Y, Zheng JM, Yan XL, Chen HM, Chen JK, Huang HQ. Formononetin sensitizes glioma cells to doxorubicin through preventing EMT via inhibition of histone deacetylase 5. Int J Clin Exp Pathol. 2015 Jun 1;8(6):6434-41. eCollection 2015. PubMed PMID: 26261519; PubMed Central PMCID: PMC4525853.
9: Yang Y, Zhao Y, Ai X, Cheng B, Lu S. Formononetin suppresses the proliferation of human non-small cell lung cancer through induction of cell cycle arrest and apoptosis. Int J Clin Exp Pathol. 2014 Dec 1;7(12):8453-61. eCollection 2014. PubMed PMID: 25674209; PubMed Central PMCID: PMC4313991.
10: Andersen C, Kotowska D, Tortzen CG, Kristiansen K, Nielsen J, Petersen RK. 2-(2-Bromophenyl)-formononetin and 2-heptyl-formononetin are PPARγ partial agonists and reduce lipid accumulation in 3T3-L1 adipocytes. Bioorg Med Chem. 2014 Nov 1;22(21):6105-11. doi: 10.1016/j.bmc.2014.08.037. Epub 2014 Sep 8. PubMed PMID: 25262940.
11: Liu Y, He J, Chen X, Li J, Shen M, Yu W, Yang Y, Xiao Z. The proapoptotic effect of formononetin in human osteosarcoma cells: involvement of inactivation of ERK and Akt pathways. Cell Physiol Biochem. 2014;34(3):637-45. doi: 10.1159/000363029. Epub 2014 Aug 12. PubMed PMID: 25170541.
12: Sun T, Cao L, Ping NN, Wu Y, Liu DZ, Cao YX. Formononetin upregulates nitric oxide synthase in arterial endothelium through estrogen receptors and MAPK pathways. J Pharm Pharmacol. 2016 Mar;68(3):342-51. doi: 10.1111/jphp.12519. Epub 2016 Jan 20. PubMed PMID: 26786718.
13: Chen J, Zhang X, Wang Y, Ye Y, Huang Z. Formononetin promotes proliferation that involves a feedback loop of microRNA-375 and estrogen receptor alpha in estrogen receptor-positive cells. Mol Carcinog. 2016 Mar;55(3):312-9. doi: 10.1002/mc.22282. Epub 2015 Feb 7. PubMed PMID: 25663261.
14: Kim MH, Choi YY, Lee JE, Kim K, Yang WM. Topical Treatment of Hair Loss with Formononetin by Modulating Apoptosis. Planta Med. 2016 Jan;82(1-2):65-9. doi: 10.1055/s-0035-1557897. Epub 2016 Jan 12. PubMed PMID: 26756818.
15: Chen Z, Liu S, Cai Y, Xie K, Zhang W, Dong L, Liu Y, Zheng F, Dun Y, Li N. Suppressive effect of formononetin on platelet-derived growth factor-BB-stimulated proliferation and migration of vascular smooth muscle cells. Exp Ther Med. 2016 Sep;12(3):1901-1907. Epub 2016 Jul 13. PubMed PMID: 27588108; PubMed Central PMCID: PMC4997992.
16: Liang K, Ye Y, Wang Y, Zhang J, Li C. Formononetin mediates neuroprotection against cerebral ischemia/reperfusion in rats via downregulation of the Bax/Bcl-2 ratio and upregulation PI3K/Akt signaling pathway. J Neurol Sci. 2014 Sep 15;344(1-2):100-4. doi: 10.1016/j.jns.2014.06.033. Epub 2014 Jun 22. PubMed PMID: 24996490.
17: Zhu H, Zou L, Tian J, Lin F, He J, Hou J. Protective effects of sulphonated formononetin in a rat model of cerebral ischemia and reperfusion injury. Planta Med. 2014 Mar;80(4):262-8. doi: 10.1055/s-0033-1360340. Epub 2014 Feb 18. PubMed PMID: 24549929.
18: Jia WC, Liu G, Zhang CD, Zhang SP. Formononetin attenuates hydrogen peroxide (H2O2)-induced apoptosis and NF-κB activation in RGC-5 cells. Eur Rev Med Pharmacol Sci. 2014;18(15):2191-7. PubMed PMID: 25070826.
19: Liu XJ, Li YQ, Chen QY, Xiao SJ, Zeng SE. Up-regulating of RASD1 and apoptosis of DU-145 human prostate cancer cells induced by formononetin in vitro. Asian Pac J Cancer Prev. 2014;15(6):2835-9. PubMed PMID: 24761910.
20: Lo YL, Wang W. Formononetin potentiates epirubicin-induced apoptosis via ROS production in HeLa cells in vitro. Chem Biol Interact. 2013 Oct 5;205(3):188-97. doi: 10.1016/j.cbi.2013.07.003. Epub 2013 Jul 16. PubMed PMID: 23867903.

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